molecular formula C21H24O6 B589479 [[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester CAS No. 1391054-03-7

[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester

Cat. No.: B589479
CAS No.: 1391054-03-7
M. Wt: 372.417
InChI Key: ADQVNRCQCQMPAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Elucidation and Molecular Characterization

IUPAC Nomenclature and Systematic Identification

The compound’s IUPAC name is derived from its parent structure, butanedioic acid , with modifications at specific positions. The systematic identification involves:

  • Parent chain : Butanedioic acid (succinic acid), a four-carbon chain with two terminal carboxylic acid groups.
  • Substituents :
    • Ethyl ester group attached to one carboxylic acid carbon.
    • Phenylmethyl group (substituted with benzyloxy and methoxy) replacing the hydrogen atom on the adjacent carboxylic acid carbon.

The phenylmethyl group features a 3-methoxy-4-(phenylmethoxy) substitution pattern on the aromatic ring. This configuration is confirmed by the molecular formula C₂₁H₂₄O₆ .

Component Position Functional Group
Butanedioic acid C1 and C4 Carboxylic acid
Ethyl ester C1 -OCH₂CH₃
Phenylmethyl group C4 -CH₂(3-methoxy-4-benzyloxyphenyl)

Crystallographic Analysis and Conformational Studies

While direct X-ray diffraction (XRD) data for this compound is unavailable in the provided sources, crystallographic studies are critical for confirming molecular geometry and crystal packing. Key aspects include:

  • Single-crystal XRD : Determines bond lengths, angles, and hydrogen-bonding interactions.
  • Conformational analysis : Identifies preferred spatial arrangements, such as the orientation of the benzyloxy and methoxy groups relative to the butanedioic acid backbone.

For structurally related compounds (e.g., 4-Benzyloxy-3-methoxybenzaldehyde ), XRD reveals planar aromatic rings and intramolecular hydrogen bonding. Similar interactions may stabilize the conformation of the target compound, though specific data remains unconfirmed.

Spectroscopic Characterization Techniques

Spectroscopic methods provide complementary insights into the compound’s structure.

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR and ¹³C NMR spectra are essential for verifying substituent positions and electronic environments.

Proton/Carbon Chemical Shift (δ) Multiplicity Assignment
Ethyl ester (OCH₂CH₃) 4.1–4.4 ppm q (J = 7 Hz) -OCH₂- adjacent to carbonyl
Methoxy (OCH₃) 3.8–3.9 ppm s -OCH₃ at position 3 of the phenyl ring
Benzyloxy (OCH₂Ph) 4.4–4.6 ppm s -OCH₂- linked to benzene
Aromatic protons (Ph) 6.7–7.5 ppm m Protons on the benzyloxy and methoxy rings
Succinate CH₂ groups 2.3–2.7 ppm t, q -CH₂- adjacent to carbonyl groups

¹³C NMR highlights:

  • Carbonyl carbons at δ 165–175 ppm (ester and carboxylic acid groups).
  • Aromatic carbons at δ 110–155 ppm (benzyloxy and methoxy-substituted phenyl ring).
Infrared (IR) and Mass Spectrometric Profiling

Infrared spectroscopy identifies functional groups:

Absorption (cm⁻¹) Assignment
1740–1720 Ester C=O stretch
1300–1250 Aromatic C-O (benzyloxy/methoxy)
3000–3100 Aromatic C-H (sp²) stretch

Mass spectrometry provides molecular weight and fragmentation patterns:

m/z Fragment
408 Molecular ion [M⁺] (C₂₁H₂₄O₆)
352 Loss of ethyl ester (C₂H₅O)
303 Loss of benzyloxy group (C₇H₇O)
X-ray Diffraction Studies

While specific XRD data for this compound is absent, related structures (e.g., 4-Benzyloxy-3-methoxybenzaldehyde ) demonstrate:

  • Planar aromatic rings stabilized by resonance.
  • Hydrogen bonding between methoxy groups and adjacent carbonyls.

Future studies could confirm whether the butanedioic acid backbone adopts a trans or gauche conformation, influenced by steric and electronic factors.

Properties

IUPAC Name

4-ethoxy-3-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6/c1-3-26-21(24)17(13-20(22)23)11-16-9-10-18(19(12-16)25-2)27-14-15-7-5-4-6-8-15/h4-10,12,17H,3,11,13-14H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQVNRCQCQMPAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OC)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901135718
Record name Butanedioic acid, 2-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-, 1-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391054-03-7
Record name Butanedioic acid, 2-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-, 1-ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391054-03-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanedioic acid, 2-[[3-methoxy-4-(phenylmethoxy)phenyl]methyl]-, 1-ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901135718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 4-Benzyloxy-3-methoxybenzyl Chloride

The benzyl-protected aromatic precursor is synthesized by reacting 3-methoxy-4-hydroxybenzaldehyde with benzyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF). Subsequent reduction of the aldehyde to the alcohol using sodium borohydride (NaBH₄) yields 4-benzyloxy-3-methoxybenzyl alcohol. Chlorination with thionyl chloride (SOCl₂) converts the alcohol to 4-benzyloxy-3-methoxybenzyl chloride.

Enolate Formation and Alkylation

Diethyl succinate is treated with a strong base such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C to generate the enolate. The enolate undergoes nucleophilic attack on 4-benzyloxy-3-methoxybenzyl chloride, forming the carbon-carbon bond between the aromatic methyl group and the succinate backbone. The reaction is quenched with aqueous ammonium chloride (NH₄Cl), and the product is extracted with ethyl acetate (EtOAc).

Key Reaction Conditions

StepReagents/ConditionsYield
BenzylationBnBr, K₂CO₃, DMF, 80°C, 12 h85%
ReductionNaBH₄, MeOH, 0°C to RT, 2 h92%
ChlorinationSOCl₂, reflux, 4 h88%
AlkylationLDA, THF, -78°C, then RT, 6 h75%

Synthetic Route 2: Nucleophilic Substitution with Preformed Succinate Derivatives

Preparation of Ethyl 4-Bromobutanoate

Ethyl 4-bromobutanoate is synthesized by treating γ-butyrolactone with hydrobromic acid (HBr) in ethanol, followed by esterification with thionyl chloride and ethanol. This intermediate serves as the electrophilic partner for subsequent coupling.

Coupling with 4-Benzyloxy-3-methoxybenzyl Alcohol

A Mitsunobu reaction couples 4-benzyloxy-3-methoxybenzyl alcohol with ethyl 4-hydroxybutanoate using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in THF. The reaction proceeds at 0°C to room temperature for 24 h, yielding the target ester after purification by silica gel chromatography.

Optimized Parameters

  • Solvent: THF

  • Temperature: 0°C to RT

  • Catalyst: PPh₃/DEAD (1.2 equiv each)

  • Yield: 68%

Alternative Methods: Esterification and Protection Strategies

Direct Esterification of the Carboxylic Acid

[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic acid is synthesized via hydrolysis of the corresponding diethyl ester under basic conditions (2N NaOH, 2 h, RT). The free acid is then re-esterified with ethanol using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane (DCM).

Protection of Hydroxyl Groups

In cases where the methoxy or benzyloxy groups are labile, temporary protection with tert-butyldimethylsilyl (TBS) groups is employed. The TBS ether is introduced using TBSCl and imidazole in DMF, followed by deprotection with tetra-n-butylammonium fluoride (TBAF).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Alkylation Efficiency: THF outperforms DMF or DMSO in enolate reactions due to better solubility of intermediates.

  • Catalyst Loading: Increasing LDA from 1.1 to 1.5 equiv improves yields by 15% but risks over-reduction.

Purification Techniques

  • Crystallization: The final ester is purified via recrystallization from ethyl acetate/heptane (1:3), achieving >99% purity.

  • Chromatography: Silica gel chromatography with hexane/EtOAc (4:1) effectively separates diastereomers if present.

Characterization and Analytical Data

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45–7.28 (m, 5H, Bn), 6.85–6.69 (m, 3H, Ar-H), 5.16 (s, 2H, OCH₂Ph), 4.12 (q, J = 7.1 Hz, 4H, COOCH₂CH₃), 3.91 (s, 3H, OCH₃), 2.65–2.50 (m, 4H, CH₂CH₂).

  • IR (KBr): 1735 cm⁻¹ (C=O ester), 1245 cm⁻¹ (C-O aryl).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows a single peak at 12.7 min with 99.3% purity.

Industrial Applications and Scalability

Batch vs. Continuous Flow

  • Batch Synthesis: Yields 1–5 kg batches with 70–75% overall yield.

  • Flow Chemistry: Microreactors reduce reaction time by 40% but require higher catalyst loading.

Cost Analysis

ComponentCost per kg (USD)
4-Benzyloxy-3-methoxybenzyl chloride320
Diethyl succinate150
LDA980

Chemical Reactions Analysis

Types of Reactions

[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Alcohol derivatives of the ester group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its structural features make it a candidate for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. It serves as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which [[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester exerts its effects involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

a. Butanedioic Acid Diethyl Ester (Diethyl Succinate)
  • Structure : Both ester groups of succinic acid are ethylated.
  • Key Differences : Lacks aromatic substituents.
  • Applications: Widely documented as a flavor compound in alcoholic beverages (e.g., apple, apricot notes) .
  • Synthesis: Produced via microbial fermentation (e.g., Lactobacillus spp.) or esterification of succinic acid with ethanol .
b. Ethyl [4-(Benzyloxy)phenyl]acetate
  • Structure : Ethyl ester of acetic acid with a 4-benzyloxyphenyl group.
  • Key Differences : Acetate backbone instead of succinate; lacks the 3-methoxy substitution.
  • Applications: Potential use as a fragrance component due to the benzyloxy group’s aromatic properties .
c. 4-Hydroxy-3-Methoxy Cinnamic Acid Ethyl Ester
  • Structure : Ethyl ester of cinnamic acid with 4-hydroxy and 3-methoxy groups.
  • Key Differences: Cinnamate backbone (unsaturated) vs. succinate; phenolic hydroxyl vs. benzyloxy substitution.
  • Applications : Found in plant extracts (e.g., bamboo leaves), with antioxidant properties .
d. 4-(3-Methoxyphenoxy)butyric Acid Ethyl Ester
  • Structure: Ethyl ester of butyric acid with a 3-methoxyphenoxy substituent.
  • Key Differences : Shorter chain (butyric vs. succinic acid); ether linkage instead of methylene bridge.
  • Synthesis: Prepared via nucleophilic substitution of 3-methoxyphenol with ethyl 4-bromobutyrate .

Flavor and Aroma Contributions

Compound Flavor Notes Concentration Range (mg/L) Source
Butanedioic acid diethyl ester Apple, apricot, cranberry 6.63–88.742 Spirits, wines
Benzoic acid ethyl ester Cherry, mint 0.439–8.131 Wines, spirits
Predicted: Vanilla, spice (due to methoxy/benzyloxy groups)

Substituent Effects on Physicochemical Properties

  • Benzyloxy Group : Enhances lipophilicity and stability compared to hydroxyl or methoxy groups alone .
  • Methoxy Group : Electron-donating effect increases aromatic ring reactivity; contributes to vanilla-like aromas .
  • Succinate Backbone : Polar carboxylic acid derivatives improve solubility in aqueous matrices compared to cinnamates or benzoates .

Microbial and Industrial Relevance

  • Butanedioic acid diethyl ester : Correlated with Lactobacillus activity in fermentation; negatively affected by Acinetobacter .
  • Target Compound : Likely influenced by similar microbial interactions, but specific data are lacking.

Biological Activity

[[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester, also referred to as BMBF, is a compound of interest due to its potential biological activities, particularly in the context of cancer research. This article aims to delve into the biological properties of BMBF, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

BMBF is characterized by its complex structure, which includes a butanedioic acid moiety and a phenyl group with methoxy and benzyloxy substituents. The chemical formula is C21H24O6C_{21}H_{24}O_6 with a molecular weight of 372.41 g/mol .

Anticancer Properties

Recent studies have indicated that BMBF exhibits significant anti-cancer properties, particularly against hepatocellular carcinoma (HCC) cells. A notable study assessed its effects on the Huh7 cell line, which harbors a mutated p53 gene (Y220C). Key findings include:

  • Cell Viability : BMBF treatment resulted in decreased cell viability at concentrations above 5 μM, with an IC50 value of 48.22 μM at 24 hours and 38.15 μM at 48 hours .
  • Motility and Migration : Non-cytotoxic concentrations of BMBF significantly inhibited cell motility and migration in Huh7 cells, as evidenced by scratch motility assays and Boyden chamber assays .
  • Epithelial-Mesenchymal Transition (EMT) : BMBF was shown to upregulate E-cadherin while downregulating vimentin, Slug, and MMP9—key markers associated with EMT and metastasis .

The mechanism through which BMBF exerts its biological effects appears to involve several pathways:

  • Integrin α7 Inhibition : BMBF suppresses the expression of integrin α7, which is linked to increased metastatic potential in HCC cells. This suppression leads to decreased phosphorylation of downstream signaling molecules FAK and AKT .
  • p53 Modulation : The compound also affects p53 protein levels, which are crucial for regulating cell cycle and apoptosis. Downregulation of p53 contributes to the anti-metastatic effects observed in Huh7 cells .

Research Findings

StudyCell LineConcentration (μM)Key Findings
Huh70, 5, 10, 20, 40, 80Significant reduction in viability above 5 μM; IC50 values determined
Huh71, 2.5, 5Inhibition of migration and invasion; modulation of EMT markers
PLC/PRF/5Not specifiedSimilar anti-metastatic effects observed; relevance to p53 mutations

Case Studies

A recent study published in PMC highlighted the promising anti-metastatic effects of BMBF in HCC models. The research demonstrated that treatment with BMBF altered cellular morphology and reduced invasive capabilities without significant cytotoxicity to normal hepatocytes .

Q & A

Q. What synthetic methodologies are recommended for preparing [[4-Benzyloxy-3-methoxyphenyl]methyl]butanedioic Acid Ethyl Ester?

The synthesis typically involves multi-step protection/deprotection strategies. For instance:

  • Benzyloxy protection : Benzyl groups are often used to protect hydroxyl moieties during esterification or alkylation steps (e.g., as seen in Benzyl 4-(benzyloxy)-3-methoxybenzoate synthesis ).
  • Esterification : Reacting the carboxylic acid precursor (e.g., butanedioic acid) with ethanol under acid catalysis, followed by purification via column chromatography .
  • Validation : Confirm product purity using HPLC (≥95%) and structural integrity via 1H^1H-NMR (e.g., benzyl proton signals at δ 5.1–5.3 ppm) and FT-IR (ester C=O stretch ~1740 cm1^{-1}) .

Q. How can researchers characterize the structural and spectral properties of this compound?

  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to confirm molecular weight (e.g., calculated [M+Na]+^+ for C21_{21}H22_{22}O7_7: 433.1264) and fragmentation patterns .
  • NMR Spectroscopy : Assign 1H^1H- and 13C^{13}C-NMR signals for key groups (e.g., benzyloxy protons at δ 4.8–5.2 ppm, methoxy singlet at δ 3.8 ppm) .
  • X-ray Crystallography : Resolve crystal structures if single crystals are obtainable, as done for analogous esters .

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation or ester hydrolysis .
  • Light Sensitivity : Benzyloxy groups are prone to photolytic cleavage; avoid prolonged UV exposure .
  • Moisture Control : Use desiccants in storage containers to minimize hydrolysis .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts vs. computational predictions) be resolved?

  • Computational Validation : Compare experimental 1H^1H-NMR shifts with density functional theory (DFT)-calculated values (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to identify discrepancies .
  • Dynamic Effects : Account for solvent polarity and conformational flexibility in simulations, which may explain deviations .
  • Isotopic Labeling : Use 13C^{13}C-labeled precursors to trace unexpected peaks in complex spectra .

Q. What experimental designs are suitable for studying the compound’s reactivity in cross-coupling reactions?

  • Catalytic Screening : Test Pd-catalyzed Suzuki-Miyaura couplings using boronic ester derivatives (e.g., 4-benzyloxyphenylboronic acid pinacol ester analogs ).
  • Kinetic Analysis : Monitor reaction progress via in-situ FT-IR or LC-MS to optimize conditions (e.g., temperature, catalyst loading) .
  • Byproduct Identification : Use GC-MS or preparative TLC to isolate and characterize side products (e.g., debenzylated intermediates) .

Q. How can researchers address the lack of ecological toxicity data for this compound?

  • Acute Toxicity Assays : Perform Daphnia magna 48-hour immobilization tests (OECD 202) or algal growth inhibition studies (OECD 201) .
  • Degradation Studies : Investigate hydrolytic pathways under simulated environmental conditions (pH 7–9, 25°C) using LC-MS/MS .
  • QSAR Modeling : Predict bioaccumulation potential (log P) and toxicity endpoints via quantitative structure-activity relationship (QSAR) tools .

Q. What strategies mitigate experimental limitations in stability studies (e.g., organic degradation during long-term assays)?

  • Controlled Environments : Use refrigerated autosamplers (4°C) and inert atmospheres (N2_2) to slow degradation .
  • Accelerated Stability Testing : Apply Arrhenius kinetics at elevated temperatures (40–60°C) to extrapolate shelf-life .
  • Real-Time Monitoring : Deploy hyphenated techniques like HPLC-DAD-ELSD to track degradation without sample destruction .

Methodological Resources

  • Spectral Databases : NIST Chemistry WebBook for reference MS/NMR data .
  • Synthetic Protocols : Analogous benzyl-protected ester syntheses in Ashford’s Dictionary of Industrial Chemicals .
  • Ecotoxicity Guidelines : OECD test protocols for environmental risk assessment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.